molecular formula C9H17NOS B1463510 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol CAS No. 864425-02-5

1-(Tetrahydrothiophen-3-yl)piperidin-4-ol

Cat. No. B1463510
M. Wt: 187.3 g/mol
InChI Key: AQTLLNHGCPDPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Tetrahydrothiophen-3-yl)piperidin-4-ol” is a compound with the molecular formula C9H17NOS and a molecular weight of 187.3 . It is a derivative of piperidin-4-ol , which is used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
    • They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
    • The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .
    • The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
  • Drug Discovery

    • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
    • This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .
  • HIV Treatment

    • A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .
    • The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .
  • Antiviral Applications

    • Piperidine derivatives are being utilized in different ways as antiviral agents .
    • They have shown promising results in the treatment of diseases caused by viruses .
  • Antimalarial Applications

    • Piperidine derivatives are also being used as antimalarial agents .
    • They have shown significant activity against the malaria parasite .
  • Antimicrobial Applications

    • A series of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives were synthesized and evaluated for potential antimicrobial activities .
    • These compounds showed promising results in inhibiting the growth of various bacteria and fungi .
  • Antifungal Applications

    • Piperidine derivatives are also being used as antifungal agents .
    • They have shown significant activity against various fungi .
  • Anti-Alzheimer Applications

    • Piperidine derivatives are being utilized in different ways as anti-Alzheimer agents .
    • They have shown promising results in the treatment of Alzheimer’s disease .
  • Antihypertension Applications

    • Piperidine derivatives are also being used as antihypertension agents .
    • They have shown significant activity in controlling high blood pressure .
  • Anticoagulant Applications

    • A series of novel piperidin-4-ol derivatives were synthesized and evaluated for potential anticoagulant activities .
    • These compounds showed promising results in preventing blood clots .

Future Directions

Piperidine is a vital fundament in the production of drugs . This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(thiolan-3-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOS/c11-9-1-4-10(5-2-9)8-3-6-12-7-8/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTLLNHGCPDPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydrothiophen-3-yl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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